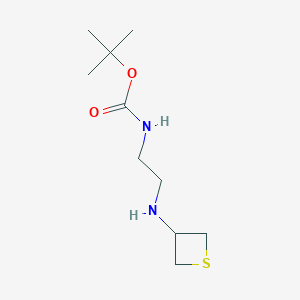
Methyl 6-(cyclopropylamino)-4-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(cyclopropylamino)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyclopropylamino group attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(cyclopropylamino)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with cyclopropylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The methylation of the resulting intermediate is then performed using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-(cyclopropylamino)-4-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-(cyclopropylamino)-4-methylnicotinate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate key signaling pathways related to its biological activities.
Comparación Con Compuestos Similares
- Methyl 6-amino-4-methylnicotinate
- Methyl 6-(cyclopropylamino)-4-chloronicotinate
- Methyl 6-(cyclopropylamino)-4-ethylnicotinate
Comparison: Methyl 6-(cyclopropylamino)-4-methylnicotinate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 6-(cyclopropylamino)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-10(13-8-3-4-8)12-6-9(7)11(14)15-2/h5-6,8H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
UCYOHKVMDRHPMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)OC)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


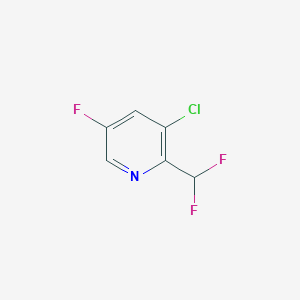
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B13024180.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13024192.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)



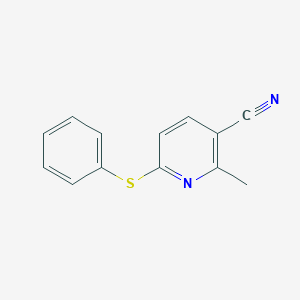
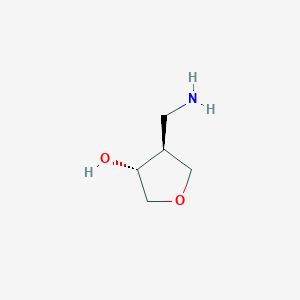
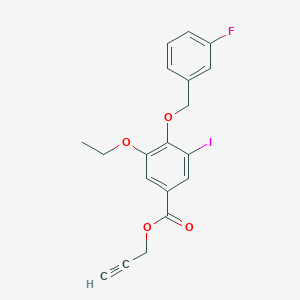
![ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13024239.png)

![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13024247.png)
